Cas no 307531-73-3 (2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1))
2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1) Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1)
- 6-Methylpicolinic
- 6-methylpyridine-2-carboxylic acid,hydrate,hydrochloride
- 6-Methylpicolinic acid hydrochloride hydrate
- 6-Methylpyridine-2-carboxylic acid,hydrochloride hydrate
- SCHEMBL17371709
- 6-Methylpyridine-2-carboxylic acid hydrochloride hydrate, 96%
- 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1)
- 6-methylpyridine-2-carboxylic acid;hydrate;hydrochloride
- 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1)
- 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
- DTXSID70584180
- 307531-73-3
-
- MDL: MFCD02683459
- Inchi: 1S/C7H7NO2.ClH.H2O/c1-5-3-2-4-6(8-5)7(9)10;;/h2-4H,1H3,(H,9,10);1H;1H2
- InChI Key: CDYVAYVDWIYWJP-UHFFFAOYSA-N
- SMILES: Cl.OC(C1=CC=CC(C)=N1)=O.O
Computed Properties
- Exact Mass: 191.03500
- Monoisotopic Mass: 191.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 51.2Ų
Experimental Properties
- Color/Form: solid
- Melting Point: 216-219 °C (lit.)
- Boiling Point: 399.9°C at 760 mmHg
- Flash Point: 195.6°C
- PSA: 59.42000
- LogP: 1.82590
- Solubility: Not determined
2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1) Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M300729-1g |
2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1) |
307531-73-3 | 95% | 1g |
¥577.90 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588018-1g |
6-Methylpicolinic acid hydrochloride |
307531-73-3 | 98% | 1g |
¥560.00 | 2024-08-02 |
2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1) Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1)
Introduction to 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1) and Its Significance in Modern Chemical Research
2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1), with the CAS number 307531-73-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, often referred to by its systematic name, belongs to the pyridine derivative family, which has been extensively studied due to its versatile biological activities and structural properties. The presence of both a carboxylic acid group and a methyl substituent at the 6-position of the pyridine ring contributes to its unique chemical reactivity and potential applications in drug development.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it a valuable intermediate in synthetic chemistry. The hydrate form (1:1:1) indicates that the compound is associated with water molecules in a stoichiometric ratio, which can influence its stability and handling characteristics. These structural features make 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1) a compound of choice for researchers exploring novel synthetic pathways and functional materials.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern in 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1) allows for fine-tuning of its binding properties, making it a promising candidate for the development of new therapeutic agents. For instance, studies have shown that pyridine-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer activities.
One of the most compelling aspects of this compound is its role in the synthesis of more complex molecules. Researchers have leveraged its reactive sites to construct intricate scaffolds that mimic natural products or designed drugs. The carboxylic acid moiety can participate in esterification or amide bond formation, while the methyl group at the 6-position can serve as a handle for further functionalization. These attributes make 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1) an indispensable tool in medicinal chemistry laboratories.
The pharmaceutical industry has been particularly keen on exploring derivatives of pyridine due to their broad spectrum of biological activity. For example, recent research has highlighted the potential of pyridine-based compounds in treating neurological disorders. The structural motif found in 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1) shares similarities with known active pharmaceutical ingredients (APIs), suggesting that it could be a precursor to novel drugs targeting conditions such as Alzheimer's disease or Parkinson's disease.
Moreover, the hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility and bioavailability. This is particularly important in drug formulation, where solubility often dictates the effectiveness of a therapeutic agent. The hydrate structure also contributes to stability during storage and transportation, ensuring that the compound remains viable for extended periods.
Recent advancements in computational chemistry have further propelled the study of 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1). Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at an atomic level. These insights have guided synthetic modifications aimed at optimizing potency and selectivity. For instance, computational studies have identified key residues on target proteins that could be modulated by small changes in the structure of this compound.
The interdisciplinary nature of modern chemical research also underscores the importance of compounds like 2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (1:1:1). Collaboration between organic chemists, biochemists, and pharmacologists has led to innovative approaches in drug discovery. By integrating experimental data with computational models, researchers can accelerate the development of new therapeutic agents. This compound serves as a prime example of how fundamental chemical principles can be harnessed to address complex biological challenges.
In conclusion,2-Pyridinecarboxylic acid, 6-methyl-, hydrochloride, hydrate (CAS no. 307531-73-3) represents a significant advancement in chemical synthesis and pharmaceutical research. Its unique structural features and versatile reactivity make it a valuable asset for scientists working on next-generation drugs. As our understanding of biological systems continues to evolve,this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
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